[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone
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Overview
Description
[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a methylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- [4-(Methylsulfonyl)piperazin-1-yl][6-(propan-2-yl)-2-(pyridin-3-yl)quinolin-4-yl]methanone
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
Compared to similar compounds, [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)17-12-15(14-6-4-5-7-16(14)19-17)18(22)20-8-10-21(11-9-20)25(3,23)24/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
VPEDMSNYWVQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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